molecular formula C16H12N2O7 B10891985 4-Propanoylphenyl 2,4-dinitrobenzoate

4-Propanoylphenyl 2,4-dinitrobenzoate

Cat. No.: B10891985
M. Wt: 344.27 g/mol
InChI Key: VXJFHBYHUVIDFP-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 2,4-dinitrobenzoate is an aromatic ester derivative characterized by a 2,4-dinitrobenzoate backbone substituted with a propanoyl group at the para position of the phenyl ring. The 2,4-dinitrobenzoate moiety is known for its ability to engage in non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize metal-organic frameworks (MOFs) and polymeric structures . The propanoyl substituent likely enhances steric bulk and influences solubility, reactivity, and thermal stability compared to simpler derivatives like methyl or fluorophenyl analogs.

Properties

Molecular Formula

C16H12N2O7

Molecular Weight

344.27 g/mol

IUPAC Name

(4-propanoylphenyl) 2,4-dinitrobenzoate

InChI

InChI=1S/C16H12N2O7/c1-2-15(19)10-3-6-12(7-4-10)25-16(20)13-8-5-11(17(21)22)9-14(13)18(23)24/h3-9H,2H2,1H3

InChI Key

VXJFHBYHUVIDFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 2,4-dinitrobenzoate typically involves the esterification of 4-propanoylphenol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Propanoylphenyl 2,4-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzoate ring can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting various cellular pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-propanoylphenyl 2,4-dinitrobenzoate with structurally related compounds, focusing on molecular interactions, thermal stability, and biodegradability. Key findings are summarized in Table 1.

Structural and Functional Group Variations

  • 4-Fluorophenyl 2,4-DNB (C₁₃H₇FN₂O₆): This derivative replaces the propanoyl group with a fluorine atom. However, its thermal behavior remains undocumented in the evidence .
  • Methyl 3,5-DNB (C₈H₆N₂O₆) : The 3,5-dinitro substitution pattern and methyl ester group result in a planar molecular geometry with fewer intramolecular interactions compared to 2,4-DNB derivatives. This leads to lower thermal stability (decomposition at ~286°C) .

Thermal Stability

2,4-DNB derivatives exhibit superior thermal stability compared to 3,5-DNB isomers due to stronger non-covalent interactions. For example:

  • Eu-Cd 2,4-DNB Complex (Compound I) : Decomposes at 267°C with 57% weight loss, stabilized by N–O···π and C–H···O interactions .
  • Eu-Cd 3,5-DNB Complex (Compound II): Explodes at 286°C, attributed to weaker π interactions and less compact crystal packing . The propanoyl group in 4-propanoylphenyl 2,4-DNB is expected to further enhance stability by increasing molecular weight and enabling additional van der Waals interactions.

Molecular Interactions

  • 2,4-DNB Derivatives: Engage in extensive non-covalent interactions (N–O···π, C–H···O, NO₂···NO₂), which stabilize polymeric structures. For instance, Eu-Cd 2,4-DNB complexes form 1D polymers with zigzag metal arrangements .

Biodegradability

Microbial transformation studies show that 3,5-dinitrobenzoate is metabolized by anaerobic cultures into acetate and CO₂ .

Table 1: Comparative Analysis of 4-Propanoylphenyl 2,4-DNB and Analogous Compounds

Compound Molecular Formula Substituents Thermal Decomposition (°C) Key Interactions Biodegradability
4-Propanoylphenyl 2,4-DNB C₁₆H₁₂N₂O₇ Propanoyl, 2,4-dinitro ~267 (Inferred ) N–O···π, C–H···O Not reported
4-Fluorophenyl 2,4-DNB C₁₃H₇FN₂O₆ Fluoro, 2,4-dinitro N/A Limited data Not reported
Methyl 3,5-DNB C₈H₆N₂O₆ Methyl, 3,5-dinitro ~286 Minimal π interactions Transformed

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